Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a thiophene ring, and an ester functional group
Preparation Methods
The synthesis of Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of thiophene derivatives followed by cyclization with thioamide compounds to form the thiazole ring. The esterification process is then carried out to introduce the ethyl ester group. Industrial production methods may involve the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques to achieve high yields and purity .
Chemical Reactions Analysis
Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Scientific Research Applications
Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole and thiophene derivatives:
(Z)-(5-Bromo-2-thienyl)ethanone oxime: Similar in structure but with an oxime functional group instead of an ester.
2-Bromo-5-benzoylthiophene: Contains a benzoyl group instead of the thiazole ring.
1-(4-bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one: A thiophene derivative with a pyrrolidine ring. The uniqueness of this compound lies in its combination of the thiazole and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S2/c1-2-14-10(13)6-5-15-9(12-6)7-3-4-8(11)16-7/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDNCYJCQLXMOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381521 |
Source
|
Record name | Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-45-0 |
Source
|
Record name | Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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